molecular formula C12H17N3O B1624742 2-Amino-5-(piperidin-1-yl)benzamide CAS No. 314768-97-3

2-Amino-5-(piperidin-1-yl)benzamide

Cat. No.: B1624742
CAS No.: 314768-97-3
M. Wt: 219.28 g/mol
InChI Key: PGGDQCIHDBLJJF-UHFFFAOYSA-N
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Description

2-Amino-5-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H17N3O It is characterized by the presence of an amino group at the second position and a piperidinyl group at the fifth position on a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)benzamide typically involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid . The process can be summarized as follows:

    Coupling Reaction: 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.

    Substitution Reaction: The intermediate product is treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions typically involve the use of halogenating agents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(piperidin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it shows higher selectivity and potency as a COX-1 and COX-2 inhibitor . This makes it a valuable candidate for further development in anti-inflammatory drug research.

Properties

IUPAC Name

2-amino-5-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDQCIHDBLJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444039
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314768-97-3
Record name 2-Amino-5-(piperidin-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314768-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-piperidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-Nitro-5-piperidin-1-yl-benzamide (948 mg, 4.07 mmol) in Methanol (100 mL) was added Pd/C (10%) followed by H2 (1 ATM). After 10 h, the solution was filtered and concentrated. Flash chromatography (0–5% methanol in methylene chloride) afforded the title compound as a white solid (510 mg, 51% yield). FIA m/z 220.1 (M+H) 218 (M−H)
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51%

Synthesis routes and methods II

Procedure details

According to the preparation of 25, piperidine was used to afford 27 (0.8 g) as brown powder; MS m/z 219 (M+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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